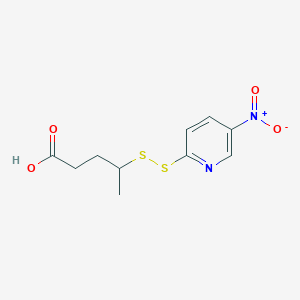

4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

Description

Contextualization of Disulfide-Containing Building Blocks in Contemporary Chemical Research

Disulfide bonds (–S–S–) are a class of covalent linkages that have garnered significant attention in modern chemical research, primarily due to their redox-sensitive nature. rsc.org These bonds are relatively stable under physiological conditions found in the bloodstream but can be readily cleaved in the presence of reducing agents, such as glutathione, which is found in high concentrations within cells. researchgate.net This characteristic has made disulfide-containing molecules highly valuable as "cleavable linkers" in various applications.

In the field of drug delivery, disulfide linkers are employed to create antibody-drug conjugates (ADCs) and other targeted therapeutic systems. The disulfide bond connects a potent drug molecule to a targeting moiety, such as an antibody. The conjugate remains intact in circulation, minimizing off-target toxicity. Upon reaching the target cell and subsequent internalization, the higher intracellular concentration of reducing agents triggers the cleavage of the disulfide bond, releasing the active drug precisely where it is needed. creative-biolabs.com

Furthermore, disulfide-containing building blocks are utilized in the development of stimuli-responsive materials and in chemical proteomics to isolate and identify protein targets. nih.govnih.gov The ability to selectively break and form disulfide bonds provides a level of control that is highly sought after in the design of dynamic and functional chemical systems.

Significance of Pyridine (B92270) Derivatives in Chemical Biology and Organic Synthesis

Pyridine and its derivatives are a fundamental class of heterocyclic compounds that are ubiquitous in both natural products and synthetic molecules with significant biological activity. The pyridine ring, a six-membered aromatic ring containing one nitrogen atom, imparts unique electronic and steric properties to molecules in which it is incorporated.

In chemical biology, pyridine derivatives are found at the core of numerous pharmaceuticals, agrochemicals, and vitamins. Their ability to act as hydrogen bond acceptors and their involvement in pi-stacking interactions make them crucial for molecular recognition at biological targets. mdpi.com The nitrogen atom in the pyridine ring can also be readily protonated, influencing the solubility and pharmacokinetic properties of the molecule.

From the perspective of organic synthesis, pyridine derivatives are versatile building blocks and catalysts. The electron-withdrawing nature of the nitrogen atom activates the ring towards nucleophilic substitution, while also influencing the reactivity of substituents. The 5-nitro substituent on the pyridine ring of the title compound, for instance, further enhances the reactivity of the pyridyl disulfide group, making it an excellent leaving group in thiol-disulfide exchange reactions. researchgate.net

Overview of 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid as a Multifunctional Scaffold for Academic Investigation

This compound is a heterobifunctional molecule, meaning it possesses two different reactive functional groups. This dual functionality is the key to its role as a multifunctional scaffold. The two key components are:

The 5-Nitropyridyl Disulfide Group: This moiety is highly reactive towards thiol (-SH) groups, which are present in cysteine residues of proteins and other biomolecules. The reaction proceeds via a thiol-disulfide exchange mechanism, resulting in the formation of a new disulfide bond with the target molecule and the release of 5-nitro-2-thiopyridone. rsc.orgresearchgate.net The nitro group in the 5-position of the pyridine ring increases the electrophilicity of the sulfur atom, making the disulfide bond more susceptible to nucleophilic attack by a thiol.

The Pentanoic Acid Group: The terminal carboxylic acid (-COOH) provides a versatile handle for further chemical modifications. This group can be activated to form amide bonds with amines, ester bonds with alcohols, or can be used for attachment to solid supports. This allows for the conjugation of a wide array of molecules, such as fluorescent dyes, imaging agents, or other therapeutic moieties.

The combination of these two functional groups in a single molecule allows for the sequential or orthogonal conjugation of different molecular entities, making it a powerful tool for constructing complex bioconjugates and functional materials.

Scope and Objectives of the Research Outline on the Chemical Compound

The primary objective of this article is to provide a comprehensive overview of this compound, focusing on its chemical properties, potential synthesis, and its role as a multifunctional scaffold in academic and industrial research. The scope is strictly limited to the chemical nature and applications of this specific compound, drawing upon the established principles of disulfide and pyridine chemistry to infer its behavior and utility. The subsequent sections will delve into the detailed chemistry of its functional groups, potential synthetic routes, and its applications in bioconjugation and the development of cleavable linker systems.

Interactive Data Tables

Structure

3D Structure

Properties

IUPAC Name |

4-[(5-nitropyridin-2-yl)disulfanyl]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S2/c1-7(2-5-10(13)14)17-18-9-4-3-8(6-11-9)12(15)16/h3-4,6-7H,2,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPUZAGHPOFJRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)SSC1=NC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625321 | |

| Record name | 4-[(5-Nitropyridin-2-yl)disulfanyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663598-55-8 | |

| Record name | 4-[(5-Nitro-2-pyridinyl)dithio]pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=663598-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(5-Nitropyridin-2-yl)disulfanyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Chemical Transformations

Development and Optimization of Synthetic Pathways for 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

The synthesis of this compound is a critical process that requires careful consideration of starting materials, reaction conditions, and purification methods to ensure high purity and yield, which are essential for its subsequent applications in bioconjugation.

Total Synthesis Approaches and Route Scouting

The total synthesis of this compound can be approached through several retrosynthetic routes. A common and practical strategy involves the formation of the disulfide bond as a key step.

One plausible and widely utilized approach commences with the commercially available 2-mercapto-5-nitropyridine (B1303185) and a suitable derivative of pentanoic acid. A common precursor for the pentanoic acid moiety is 4-mercaptopentanoic acid. The synthesis would proceed through the following key transformation:

Disulfide Exchange: The reaction between 2,2'-dithiobis(5-nitropyridine) (B1204645) (Ellman's reagent) and 4-mercaptopentanoic acid. This reaction is a well-established method for creating asymmetric disulfides. The reaction is typically carried out in a suitable solvent system, such as a mixture of ethanol (B145695) and aqueous buffer, at room temperature. The progress of the reaction can be monitored by the release of the yellow-colored 2-mercapto-5-nitropyridine anion.

An alternative route involves the direct reaction of 2-mercapto-5-nitropyridine with a pentanoic acid derivative bearing a leaving group at the 4-position, followed by a subsequent oxidation step to form the disulfide. However, this approach is generally less favored due to the potential for side reactions and the need for an additional synthetic step.

Chemo- and Regioselective Synthesis Strategies for the Compound

The synthesis of this compound must be conducted with high chemo- and regioselectivity to ensure the desired product is obtained.

Regioselectivity: The disulfide bond must be formed specifically at the 2-position of the pyridine (B92270) ring. The use of 2-mercapto-5-nitropyridine as a starting material inherently ensures this regioselectivity, as the thiol group is located at the desired position.

Chemoselectivity: The reaction conditions must be chosen carefully to avoid unwanted side reactions involving the other functional groups present in the molecule, namely the nitro group and the carboxylic acid. The disulfide exchange reaction is highly chemoselective for thiols, and under the mild conditions typically employed, the nitro and carboxylic acid groups remain unaffected. The use of strong reducing or oxidizing agents should be avoided to preserve the integrity of the nitro and disulfide functionalities, respectively.

Scalable Synthetic Protocols for Research Applications

For the production of this compound for research applications, a scalable synthetic protocol is desirable. The disulfide exchange reaction is amenable to scale-up. Key considerations for a scalable synthesis include:

Solvent Selection: The choice of solvent is crucial for ensuring good solubility of the reactants and facilitating product isolation. A mixture of organic solvents and water is often employed.

Purification: While small-scale synthesis may rely on column chromatography for purification, this method can be cumbersome and expensive for larger quantities. Crystallization is a preferred method for scalable purification, as it can provide high-purity material in a more efficient manner.

Reaction Monitoring: Close monitoring of the reaction progress using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and maximize the yield.

A typical scalable protocol would involve the slow addition of a solution of 4-mercaptopentanoic acid to a solution of 2,2'-dithiobis(5-nitropyridine) in a suitable solvent. After the reaction is complete, the product can be isolated by extraction and purified by crystallization.

Functional Group Interconversions and Derivatization Studies of the Chemical Compound

The versatility of this compound as a crosslinker stems from the ability to selectively modify its functional groups.

Tailoring of the Pentanoic Acid Moiety for Conjugation Research

The carboxylic acid group of this compound is the primary site for conjugation to other molecules, typically those containing primary or secondary amines. To facilitate this conjugation, the carboxylic acid is usually activated to form a more reactive species. Common activation methods include the formation of active esters, such as N-hydroxysuccinimide (NHS) esters.

The reaction to form the NHS ester involves treating the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting NHS ester is highly reactive towards nucleophilic attack by amines, forming a stable amide bond.

| Activating Agent | Coupling Agent | Typical Solvent | Reaction Conditions |

| N-Hydroxysuccinimide (NHS) | Dicyclohexylcarbodiimide (DCC) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room temperature, 2-4 hours |

| N-Hydroxysuccinimide (NHS) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Dichloromethane (DCM) or Dimethylformamide (DMF) | Room temperature, 2-4 hours |

| Tetrafluorophenyl (TFP) trifluoroacetate | - | Pyridine | Room temperature, 1-2 hours |

This tailoring of the pentanoic acid moiety allows for the efficient and specific conjugation of the crosslinker to a wide range of biomolecules, including proteins, peptides, and antibodies.

Controlled Modifications of the Nitropyridine Ring

The nitropyridine ring of this compound offers further opportunities for chemical modification, which can be used to alter the properties of the crosslinker or to introduce additional functionality.

A key transformation is the selective reduction of the nitro group to an amine. This conversion can be challenging due to the presence of the disulfide bond, which is also susceptible to reduction. However, by carefully selecting the reducing agent and reaction conditions, it is possible to achieve chemoselective reduction of the nitro group.

One potential method involves the use of sodium dithionite (B78146) (Na2S2O4) under controlled pH conditions. Other methods that have been reported for the selective reduction of nitro groups in the presence of other sensitive functionalities include catalytic transfer hydrogenation.

The resulting aminopyridine derivative can then be further functionalized, for example, by acylation or alkylation, to introduce new chemical handles or to modulate the electronic properties of the pyridine ring. This can be useful for fine-tuning the reactivity of the disulfide bond or for introducing fluorescent labels for tracking purposes.

Selective Transformations of the Disulfide Linkage

The disulfide bond is a pivotal functional group in this compound, offering a locus for a variety of selective chemical transformations. The unsymmetrical nature of this disulfide, flanked by an aliphatic pentanoic acid moiety and an electron-deficient 5-nitropyridinyl group, dictates its reactivity and allows for controlled manipulation.

One of the most significant transformations is the selective reduction of the disulfide bond to its constituent thiols. This can be achieved using a range of reducing agents, with the choice of reagent influencing the reaction conditions and selectivity. Mild reducing agents, such as phosphines (e.g., triphenylphosphine) or thiols (e.g., dithiothreitol), are commonly employed. The reaction proceeds via a nucleophilic attack on one of the sulfur atoms of the disulfide linkage. Due to the electron-withdrawing nature of the 5-nitropyridinyl group, the sulfur atom adjacent to it is more electrophilic and thus more susceptible to nucleophilic attack. This results in the preferential formation of 5-nitro-2-thiopyridine and 4-mercaptopentanoic acid.

Another key transformation is the thiol-disulfide exchange reaction. nih.govresearchgate.netnih.gov This process involves the reaction of the disulfide with an external thiol, leading to the formation of a new, unsymmetrical disulfide. The equilibrium of this exchange is influenced by the relative stabilities of the participating thiols and disulfides. The presence of the 5-nitropyridinyl group can be exploited to drive these reactions, as the release of the relatively stable 5-nitro-2-thiopyridine anion is thermodynamically favorable. This strategy is often utilized in bioconjugation chemistry to attach molecules to cysteine residues in proteins.

The disulfide linkage can also undergo oxidative cleavage under harsh conditions, although this is a less common transformation. Strong oxidizing agents can lead to the formation of sulfonic acids.

Below is an interactive data table summarizing various selective transformations of the disulfide linkage in this compound.

Table 1: Selective Transformations of the Disulfide Linkage

| Transformation | Reagent/Condition | Products | Notes |

|---|---|---|---|

| Reduction | Dithiothreitol (DTT) | 4-mercaptopentanoic acid + 5-nitro-2-thiopyridine | Mild and common reducing agent for disulfide bonds. |

| Tris(2-carboxyethyl)phosphine (TCEP) | 4-mercaptopentanoic acid + 5-nitro-2-thiopyridine | Odorless and effective in a wider pH range compared to DTT. | |

| Thiol-Disulfide Exchange | External Thiol (R-SH) | 4-((Alkyl/Aryl)disulfanyl)pentanoic acid + 5-nitro-2-thiopyridine | The direction of the exchange is dependent on the pKa of the thiols. nih.gov |

| Nucleophilic Cleavage | Cyanide ions (CN-) | 4-thiocyanatopentanoic acid + 5-nitro-2-thiopyridine | Results in the formation of a thiocyanate. |

Green Chemistry Principles in the Synthesis of the Chemical Compound and its Analogs

The growing emphasis on sustainable chemical practices has spurred the application of green chemistry principles to the synthesis of complex molecules like this compound and its analogs. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A key area for the implementation of green chemistry is in the formation of the disulfide bond itself. Traditional methods often involve the use of stoichiometric oxidizing agents that generate significant waste. Greener alternatives focus on catalytic and aerobic oxidation methods. For instance, the use of catalytic amounts of metal complexes or organocatalysts in the presence of air as the terminal oxidant represents a more sustainable approach. tandfonline.comorganic-chemistry.orgtandfonline.com Recent research has highlighted the use of ascorbic acid as a practical, inexpensive, and reusable catalyst for the efficient oxidation of thiols to disulfides in water, a green solvent. tandfonline.comtandfonline.com Furthermore, ultrasound-promoted disulfide bond formation in ethanol at room temperature has been developed as a green method for peptide cyclization, a technique that could be adapted for the synthesis of the target compound. digitellinc.com The use of dicyanocobinamide in aqueous solution also offers a rapid and green method for disulfide bond formation. rsc.orgresearchgate.net

The synthesis of the pentanoic acid moiety can also be approached from a green chemistry perspective. Pentanoic acid (valeric acid) and its derivatives can be produced from biomass-derived sugars via levulinic acid, offering a renewable alternative to petroleum-based feedstocks. atamanchemicals.comwikipedia.org This bio-based approach aligns with the principles of using renewable resources and reducing reliance on fossil fuels.

Solvent selection is another critical aspect of green synthesis. The use of hazardous organic solvents can be minimized by employing greener alternatives such as water, supercritical fluids, or solvent-free mechanochemical methods. nih.gov For the synthesis of this compound, conducting the key disulfide-forming reaction in an aqueous medium or under solvent-free conditions would significantly improve its environmental footprint.

The following interactive data table compares traditional and green chemistry approaches for the synthesis of key fragments of this compound.

Table 2: Comparison of Traditional and Green Synthetic Approaches

| Synthetic Step | Traditional Method | Green Chemistry Approach | Green Chemistry Principle(s) Addressed |

|---|---|---|---|

| Disulfide Bond Formation | Stoichiometric oxidation (e.g., with iodine) in organic solvents. | Catalytic aerobic oxidation; Use of ascorbic acid in water tandfonline.comtandfonline.com; Ultrasound-promoted synthesis in ethanol digitellinc.com; Dicyanocobinamide in water. rsc.orgresearchgate.net | Atom Economy, Safer Solvents & Auxiliaries, Catalysis, Design for Energy Efficiency. |

| Pentanoic Acid Synthesis | Oxo process from 1-butene (B85601) and syngas. atamanchemicals.com | Synthesis from biomass-derived levulinic acid. atamanchemicals.comwikipedia.org | Use of Renewable Feedstocks. |

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable, aligning with the modern imperatives of chemical research and production.

Mechanistic Investigations of Disulfide Bond Chemistry and Reactivity

Analysis of Disulfide Cleavage Mechanisms in Diverse Chemical Environments

The cleavage of the disulfide bond in 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid is a key aspect of its chemical behavior. This process can be initiated through various pathways, primarily reductive cleavage and thiol-disulfide exchange, each with distinct kinetics and mechanisms.

Reductive cleavage of aromatic disulfides, such as the one present in this compound, typically proceeds via a stepwise mechanism involving electron transfer, leading to the fission of the sulfur-sulfur bond. acs.org The presence of the electron-withdrawing nitro group on the pyridine (B92270) ring is expected to influence the reduction potential of the disulfide bond, making it more susceptible to cleavage.

Table 1: Factors Influencing Reductive Cleavage of Aromatic Disulfides

| Factor | Description of Influence |

| Electron-withdrawing Groups | Increase the reduction potential, making the disulfide easier to cleave. |

| Solvent Polarity | Can affect the stability of charged intermediates and transition states. |

| Reducing Agent Strength | Stronger reducing agents lead to faster cleavage rates. |

| pH of the Medium | Can influence the protonation state of the molecule and the availability of protons for subsequent reaction steps. |

Thiol-disulfide exchange is a fundamental reaction for compounds containing a disulfide bond and is central to the reactivity of this compound. This reaction involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond, proceeding through an SN2-type transition state. researchgate.netresearchgate.net The reaction results in the formation of a new disulfide and a new thiol.

The reactivity of pyridyl disulfides in thiol-disulfide exchange is notably high compared to other disulfides. researchgate.net This is attributed to the electron-withdrawing nature of the pyridine ring, which polarizes the S-S bond and makes it more susceptible to nucleophilic attack. The reaction is initiated by the deprotonation of a thiol to a more nucleophilic thiolate. researchgate.net

The general mechanism can be described as follows:

A thiol (R'-SH) is deprotonated to its corresponding thiolate (R'-S⁻).

The thiolate attacks one of the sulfur atoms of the this compound.

A trigonal bipyramidal transition state is formed.

The original S-S bond is cleaved, releasing the 5-nitro-2-thiopyridone anion and forming a new mixed disulfide.

The kinetics of this exchange are highly dependent on the pKa of the attacking thiol, the pH of the medium (which determines the concentration of the thiolate), and the steric hindrance around the disulfide bond. acs.org

Disulfide Linkage Stability Profiling in Biological Mimetic Systems

Understanding the stability of the disulfide linkage in environments that mimic biological systems is crucial. This includes its susceptibility to enzymatic cleavage and its reactivity under varying pH conditions.

While specific in vivo implications are excluded, the general enzymatic stability of the disulfide bond in this compound can be inferred from studies on similar structures. Disulfide bonds are substrates for various oxidoreductase enzymes, such as thioredoxin reductase, which can catalyze their reduction. chemrxiv.orgscispace.com The presence of the nitro group and the pyridine ring may influence the recognition and turnover of this compound by such enzymes.

In general, the reduction of disulfide bonds by enzymes like thioredoxin reductase involves a thiol-disulfide exchange mechanism, where cysteine residues in the enzyme's active site act as the nucleophiles. nih.gov The stability of the disulfide bond in the presence of such enzymes is therefore dependent on its accessibility and its inherent reactivity towards the enzymatic thiols. Disulfide bonds in strained conformations are often more rapidly reduced. nih.gov

The reactivity of the disulfide bond in this compound is significantly influenced by pH. Pyridyl disulfides exhibit enhanced reactivity at acidic pH. nih.gov This is due to the protonation of the pyridine nitrogen atom, which further polarizes the disulfide bond and increases its susceptibility to nucleophilic attack. nih.gov

Table 2: Predicted pH-Dependent Reactivity of the Disulfide Bond

| pH Range | Predicted Reactivity | Rationale |

| Acidic (pH < 4) | High | Protonation of the pyridine nitrogen enhances the electrophilicity of the disulfide sulfur atoms. nih.gov |

| Neutral (pH ~ 7) | Moderate to High | Balance between pyridine protonation and thiolate concentration. Thiol-disulfide exchange is generally efficient at physiological pH. researchgate.net |

| Basic (pH > 8) | High | Increased concentration of nucleophilic thiolate anions, leading to faster exchange rates. |

Structural Elucidation of Disulfide Intermediates and Reaction Products

The reaction of this compound, particularly through thiol-disulfide exchange, leads to the formation of specific intermediates and products. The primary product released from the nitropyridyl portion of the molecule is 5-nitro-2-thiopyridone, which exists in equilibrium with its tautomer, 5-nitropyridine-2-thiol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamics of thiol-disulfide exchange and for characterizing the structures of the reactants, intermediates, and products. acs.orgacs.orgrsc.org For instance, ¹H NMR can be used to monitor the disappearance of the signals corresponding to the starting materials and the appearance of signals for the new mixed disulfide and the released thiopyridone. researchgate.net The chemical shifts of protons adjacent to the sulfur atoms are particularly sensitive to the change from a disulfide to a thiol or a different disulfide environment. researchgate.net

In a typical thiol-disulfide exchange reaction with a generic thiol (R-SH), the following products would be expected:

Mixed Disulfide: 4-((R-disulfanyl))pentanoic acid

Released Thiol: 5-nitro-2-thiopyridone

The structure of the transition state in thiol-disulfide exchange reactions is thought to be a collinear arrangement of the attacking sulfur, the two disulfide sulfurs, and the leaving group sulfur. researchgate.netharvard.edu While this transient species is not directly observable, its geometry is inferred from kinetic studies and theoretical calculations.

Table 3: Spectroscopic Techniques for Structural Elucidation

| Technique | Application in Disulfide Chemistry |

| ¹H and ¹³C NMR | Monitoring reaction kinetics, identifying products by their unique chemical shifts and coupling constants. researchgate.net |

| Mass Spectrometry | Determining the molecular weight of reactants, intermediates, and products, confirming elemental composition. |

| UV-Vis Spectroscopy | The release of 5-nitro-2-thiopyridone can be monitored as it has a characteristic UV-Vis absorbance. researchgate.net |

| FT-IR Spectroscopy | Characterizing functional groups present in the starting materials and products. |

Exploration of the Nitropyridine Moiety in Molecular Design and Function

Electronic Structure and Reactivity Profile of the 5-Nitropyridin-2-yl Group

The 5-nitropyridin-2-yl group is characterized by a pyridine (B92270) ring substituted with a nitro group at the 5-position. This substitution pattern profoundly influences the electronic structure and reactivity of the molecule. The pyridine ring itself is an aromatic heterocycle with a nitrogen atom that is more electronegative than carbon, leading to a degree of electron deficiency in the ring compared to benzene (B151609).

The addition of a nitro group (-NO2) at the 5-position further depletes the electron density of the pyridine ring due to the strong electron-withdrawing nature of the nitro group, both through inductive and resonance effects. This electron deficiency is most pronounced at the positions ortho and para to the nitro group (positions 2, 4, and 6). This strong polarity and enhanced oxidizing characteristic are of significant interest to researchers in both chemistry and biology. chempanda.com

The reactivity of the 5-nitropyridin-2-yl group is a direct consequence of its electronic structure. The electron-poor nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions activated by the nitro group. For instance, 2-substituted 5-nitropyridines are common precursors in various synthetic pathways. chempanda.com The chloro group in 2-chloro-5-nitropyridine, for example, is readily displaced by nucleophiles, a reaction facilitated by the electron-withdrawing nitro group.

Nitropyridine as a Functional Element in Chemical Probes and Tools

The 5-nitropyridin-2-yl group is a valuable component in the design of chemical probes and tools, largely due to its predictable reactivity and useful spectroscopic properties. The disulfide bond in 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid is a strong indicator of its function as a thiol-reactive probe. This is analogous to the well-known Ellman's reagent, DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), which is used for quantifying free thiol groups.

The disulfide in molecules like this compound can react with a free thiol (R-SH) in a thiol-disulfide exchange reaction. This reaction results in the formation of a mixed disulfide and the release of 5-nitro-2-thiopyridine. The release of this chromophoric thiol can be monitored spectrophotometrically to quantify the initial thiol concentration. The pentanoic acid moiety in the title compound likely serves to improve aqueous solubility or to provide a linker for attachment to other molecules or surfaces.

Furthermore, derivatives of 5-nitropyridine have been incorporated into a variety of bioactive molecules, including potent enzyme inhibitors. For example, a 5-nitropyridin-2-yl derivative has shown dual inhibition activities against chymotrypsin (B1334515) and urease. nih.gov Additionally, (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids have been investigated as potential anticoagulant drugs. nih.gov

Electrophilic and Nucleophilic Reactivity of the Pyridine Core

The reactivity of the pyridine core towards electrophilic and nucleophilic attack is significantly modulated by the presence of the nitro group. Generally, the pyridine ring is less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. The presence of a strongly deactivating nitro group, as in the 5-nitropyridin-2-yl moiety, further disfavors electrophilic attack.

Conversely, the electron-deficient character of the nitropyridine ring enhances its susceptibility to nucleophilic aromatic substitution (SNAr). The nitro group at the 5-position, along with the ring nitrogen, activates the 2- and 6-positions towards nucleophilic attack. This is a key feature in the synthesis of a wide array of 2-substituted 5-nitropyridine derivatives. chempanda.com For instance, the synthesis of (5-nitropyridin-2-yl)methanol (B151845) can be achieved through the nucleophilic aromatic substitution of the 2-chloro group in 2-chloro-5-nitropyridine.

Photochemical and Electrochemical Behavior of the Nitro Group on the Pyridine Ring

The photochemical and electrochemical properties of the 5-nitropyridin-2-yl group are primarily dictated by the nitro moiety. Nitroaromatic compounds are well-known for their rich photochemistry and electrochemistry. The nitro group can undergo photoreduction, leading to a variety of products depending on the reaction conditions and the presence of reducing agents.

Design Principles for Conjugates Utilizing the Pentanoic Acid Handle

The pentanoic acid moiety of this compound provides a flexible spacer that is crucial in the design of bioconjugates. This linker element influences the solubility, stability, and spatial orientation of the conjugated molecules, which are critical factors for their biological activity and efficacy. The terminal carboxylic acid group offers a convenient point of attachment for various molecules through standard amide bond formation, further enhancing the modularity of this chemical entity.

In the realm of antibody-drug conjugate (ADC) research, this compound is instrumental in the design of cleavable linkers. The nitropyridyl disulfide bond is susceptible to cleavage by thiol-containing molecules, such as glutathione, which is found in higher concentrations inside cells compared to the bloodstream. creativebiolabs.netnjbio.com This differential stability is a key design principle for ADCs, ensuring that the cytotoxic payload remains attached to the antibody in circulation, minimizing off-target toxicity, and is efficiently released upon internalization into the target cancer cell. creativebiolabs.net

The pentanoic acid component of the linker can be activated at its carboxylic acid terminus (e.g., as an N-hydroxysuccinimide ester) to react with amino groups on a cytotoxic drug. Subsequently, the nitropyridyl disulfide end of the linker can react with a thiol group on the antibody, often from a cysteine residue, to form the final ADC. nih.govspringernature.com The 5-nitro group on the pyridine ring acts as an electron-withdrawing group, making the disulfide bond more reactive towards thiols and facilitating the disulfide exchange reaction. Upon entering a target cell, the high intracellular concentration of glutathione leads to the cleavage of the disulfide bond, releasing the drug.

Table 1: Key Features of this compound in ADC Linker Design

| Feature | Role in ADC Linker | Advantage |

| Nitropyridyl Disulfide | Cleavable linkage | Selective payload release in the reducing intracellular environment. creativebiolabs.net |

| Pentanoic Acid Spacer | Connects antibody and drug | Provides spatial separation and can influence solubility and stability. |

| Terminal Carboxylic Acid | Conjugation handle | Allows for straightforward attachment to the cytotoxic payload. |

The conjugation of oligonucleotides with other molecules, such as peptides or fluorescent dyes, is crucial for their application in diagnostics and therapeutics. This compound provides a valuable tool for achieving this. One common methodology involves first modifying the oligonucleotide to introduce a primary amine or thiol group. biosyn.comgenelink.com

In one approach, an amino-modified oligonucleotide can be reacted with the activated carboxylic acid of this compound to form a stable amide bond. This results in an oligonucleotide functionalized with a reactive nitropyridyl disulfide group at its terminus. This disulfide can then readily react with a thiol-containing molecule (e.g., a peptide with a cysteine residue) via disulfide exchange to form the desired oligonucleotide conjugate. biosyn.comresearchgate.net

Alternatively, a thiol-modified oligonucleotide can directly react with the nitropyridyl disulfide of the compound, although this is less common as it would leave the carboxylic acid as the reactive handle. The former method is generally preferred as it allows for the purification of the disulfide-activated oligonucleotide before the final conjugation step. This stepwise approach provides greater control over the synthesis and purification of the final conjugate. nih.gov

The principles of using this compound in peptide and protein bioconjugation are similar to those for ADCs and oligonucleotides. The strategy hinges on the specific reaction of the nitropyridyl disulfide with thiol groups, which are naturally present in cysteine residues of peptides and proteins. nih.govnih.gov

A common strategy involves activating the carboxylic acid of the compound and reacting it with a molecule of interest (e.g., a small molecule drug, a fluorescent tag, or another peptide) to form an amide bond. This creates a derivative that can then be used to modify a peptide or protein at its cysteine residues. The reaction is highly specific for thiols and proceeds under mild physiological conditions, which is crucial for maintaining the structure and function of the protein. nih.gov The release of the 5-nitropyridine-2-thione byproduct can be monitored spectrophotometrically to quantify the extent of the conjugation reaction. nih.gov This method allows for site-specific modification of proteins, which is highly desirable for creating well-defined and homogeneous bioconjugates. rsc.org

Development of Chemical Probes and Activity-Based Research Tools

The unique reactivity of this compound also makes it a valuable scaffold for the development of chemical probes and activity-based research tools. These tools are designed to study biological processes by targeting specific enzymes or proteins within a complex biological system. nih.govnih.gov

Fluorescent and affinity labeling reagents are essential for visualizing and isolating proteins of interest. This compound can be used to synthesize such reagents. For example, a fluorescent probe can be synthesized by coupling a fluorophore containing a primary amine to the activated carboxylic acid of the compound. The resulting fluorescent reagent will have a reactive nitropyridyl disulfide group that can specifically label cysteine residues in proteins. nih.govresearchgate.net

Similarly, an affinity labeling reagent can be created by attaching a biotin molecule (which has a high affinity for streptavidin) to the carboxylic acid handle. The resulting biotinylated reagent can then be used to tag cysteine-containing proteins. These tagged proteins can then be isolated from a complex mixture using streptavidin-coated beads, a technique commonly used in proteomics to enrich for specific proteins.

Table 2: Synthesis Strategy for Probes Derived from this compound

| Probe Type | Synthesis Step 1 | Synthesis Step 2 | Application |

| Fluorescent Probe | Activate carboxylic acid of the compound. | React with an amine-containing fluorophore. | Labeling proteins for visualization. nih.gov |

| Affinity Probe | Activate carboxylic acid of the compound. | React with an amine-containing biotin derivative. | Tagging proteins for isolation and identification. |

Probes derived from this compound can be designed to investigate substrate recognition and enzyme interactions. The methodology for using such probes, often referred to as activity-based probes (ABPs), involves several key steps. nih.govnih.govyoutube.com

First, a probe is designed to mimic a substrate of the enzyme of interest. This is achieved by attaching a substrate-like molecule to the carboxylic acid of the compound. The nitropyridyl disulfide serves as a reactive "warhead" that can form a covalent bond with a reactive cysteine residue in the active site of the enzyme. nih.gov

The general methodology is as follows:

Incubation: The probe is incubated with a complex biological sample, such as a cell lysate.

Covalent Modification: The probe binds to the active site of the target enzyme, and the disulfide warhead reacts with a nearby cysteine residue, forming a stable disulfide bond and covalently labeling the enzyme.

Detection/Isolation: If the probe includes a reporter tag (e.g., a fluorophore or biotin), the labeled enzyme can be detected directly (e.g., by in-gel fluorescence) or isolated for further analysis (e.g., by mass spectrometry) to identify the protein and the site of modification. nih.gov

This approach provides a powerful method for identifying active enzymes in a complex proteome and for studying the interactions between enzymes and their substrates. The covalent nature of the interaction allows for the robust detection and identification of target proteins. nih.gov

Advanced Spectroscopic and Mechanistic Characterization Methodologies for the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom in 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid.

In ¹H NMR, the protons of the pentanoic acid chain are expected to exhibit distinct signals. The proton on the carbon bearing the disulfide and the carboxylic acid groups would likely appear as a multiplet. The methylene protons adjacent to the chiral center and the carboxylic acid would also show complex splitting patterns due to their diastereotopicity. The terminal methyl group would likely present as a triplet. The protons on the nitropyridine ring are expected to appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group and the disulfide linkage.

In ¹³C NMR, distinct signals would be observed for the carbonyl carbon of the carboxylic acid, the carbon atom attached to the disulfide, the aliphatic carbons of the pentanoic acid chain, and the carbons of the nitropyridine ring. The chemical shifts of the pyridine (B92270) ring carbons are particularly sensitive to the position of the substituents.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish connectivity between protons and carbons, confirming the complete structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H3 | 8.5 - 8.7 | 140 - 145 |

| Pyridine-H4 | 7.8 - 8.0 | 130 - 135 |

| Pyridine-H6 | 9.2 - 9.4 | 150 - 155 |

| Pentanoic Acid-CH | 3.0 - 3.2 | 45 - 50 |

| Pentanoic Acid-CH₂ (alpha to COOH) | 2.3 - 2.5 | 30 - 35 |

| Pentanoic Acid-CH₂ | 1.6 - 1.8 | 25 - 30 |

| Pentanoic Acid-CH₃ | 0.9 - 1.1 | 10 - 15 |

| Carboxylic Acid-OH | 10 - 12 (broad) | - |

| Carbonyl-C | - | 170 - 175 |

| Pyridine-C2 | - | 160 - 165 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement, allowing for the confirmation of its molecular formula (C₁₀H₁₂N₂O₄S₂).

Beyond accurate mass determination, tandem mass spectrometry (MS/MS) experiments would be conducted to investigate the fragmentation patterns of the molecule. This provides valuable structural information. Common fragmentation pathways for this compound could include:

Cleavage of the disulfide bond, a characteristic fragmentation for disulfide-containing compounds.

Loss of the nitro group (NO₂) from the pyridine ring.

Decarboxylation (loss of CO₂) from the pentanoic acid moiety.

Fragmentation of the pentanoic acid side chain.

The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.

Table 2: Expected HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure |

|---|---|

| [M+H]⁺ | Intact protonated molecule |

| [M-NO₂]⁺ | Loss of the nitro group |

| [M-COOH]⁺ | Loss of the carboxyl group |

| [C₅H₄N₂O₂S]⁺ | Fragment corresponding to the nitropyridinyl-thio moiety |

Chromatographic Techniques for Purity Assessment and Mixture Separation in Research

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any impurities or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods in pharmaceutical and chemical research. iltusa.comalwsci.com

For a non-volatile compound like this compound, Reverse-Phase HPLC (RP-HPLC) would be the method of choice. labinsights.nl A suitable C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (such as acetonitrile or methanol) would be used. The purity of the compound would be determined by the area percentage of its corresponding peak in the chromatogram.

Gas chromatography could potentially be used after derivatization of the carboxylic acid group to increase its volatility. This could be useful for detecting any volatile impurities.

Table 3: Illustrative HPLC Purity Analysis Data

| Peak Number | Retention Time (min) | Area (%) | Identification |

|---|---|---|---|

| 1 | 2.5 | 1.2 | Impurity A |

| 2 | 4.8 | 98.5 | This compound |

X-ray Crystallography for Elucidating Solid-State Structures of Complex Derivatives

X-ray crystallography is a powerful technique that allows for the determination of the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org If a suitable single crystal of this compound or a derivative can be grown, X-ray diffraction analysis would provide a wealth of information, including:

The exact molecular conformation in the solid state.

Precise bond lengths and angles.

Intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

This information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules. While obtaining a crystal suitable for X-ray diffraction can be a challenging step, the resulting structural data is unparalleled in its detail. drawellanalytical.com

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each functional group has characteristic vibrational frequencies.

For this compound, key expected vibrational bands would include:

A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. echemi.com

A strong C=O stretching band for the carbonyl group of the carboxylic acid, around 1700-1725 cm⁻¹. echemi.com

Characteristic stretching vibrations for the N-O bonds of the nitro group, typically appearing as two bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

Vibrations associated with the C-N and C-C bonds of the pyridine ring.

A weak S-S stretching band for the disulfide bond, which is often more easily observed in the Raman spectrum.

Vibrational spectroscopy is also a valuable tool for monitoring the progress of chemical reactions by observing the appearance of product peaks and the disappearance of reactant peaks.

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O stretch | 1700 - 1725 |

| Nitro Group | Asymmetric N-O stretch | 1500 - 1550 |

| Nitro Group | Symmetric N-O stretch | 1300 - 1350 |

| Pyridine Ring | C=C, C=N stretches | 1400 - 1600 |

Computational and Theoretical Studies of 4 5 Nitropyridin 2 Yl Disulfanyl Pentanoic Acid

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics of "4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid". Such studies on related nitropyridine derivatives have demonstrated that the nitro group significantly influences the electronic distribution within the pyridine (B92270) ring, leading to distinct electronic properties.

The primary objectives of these calculations are to determine the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. For "this compound," a lower HOMO-LUMO gap would suggest higher reactivity, which is particularly relevant for the disulfide bond's susceptibility to cleavage.

Furthermore, these calculations can map the electrostatic potential surface, identifying electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting how the molecule will interact with other chemical species. The nitro group, being a strong electron-withdrawing group, is expected to create a significant dipole moment, influencing the molecule's solubility and intermolecular interactions.

Theoretical investigations can also chart potential reaction pathways, for instance, the mechanism of disulfide exchange reactions. By calculating the transition state energies, a hypothetical reaction coordinate can be constructed, providing insights into the activation energy required for such reactions to occur.

Table 1: Predicted Electronic Properties

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Lowered by nitro group | Indicates regions susceptible to electrophilic attack |

| LUMO Energy | Lowered by nitro group | Indicates regions susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Relatively small | Suggests higher chemical reactivity |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective of "this compound," revealing its conformational landscape and its interactions with surrounding solvent molecules. These simulations model the movement of atoms over time, providing a detailed view of the molecule's flexibility.

The interaction with solvents is another critical area explored through MD simulations. By simulating the molecule in various solvent environments (e.g., water, ethanol (B145695), chloroform), it is possible to understand how the solvent affects the conformational preferences and the accessibility of different parts of the molecule. The simulations can provide data on the radial distribution functions of solvent molecules around specific atoms of the solute, offering a picture of the solvation shell structure. This is particularly important for understanding the solubility and reactivity of the compound in different media.

Prediction of Spectroscopic Data to Aid Experimental Characterization

Computational methods are invaluable for predicting spectroscopic data, which can then be used to interpret and confirm experimental findings. For "this compound," theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are particularly useful.

Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in the structural elucidation of the molecule. The accuracy of these predictions has been shown to be a powerful tool in confirming molecular structures.

IR spectra can be simulated by calculating the vibrational frequencies of the molecule. Specific vibrational modes can be assigned to different functional groups, such as the nitro group (NO₂), the carboxylic acid (COOH), and the C-S and S-S bonds. These predicted frequencies can help in the analysis of experimental IR spectra.

Time-dependent density functional theory (TD-DFT) is commonly used to predict UV-Vis absorption spectra. For molecules containing a nitropyridine moiety, the electronic transitions responsible for the absorption bands can be identified. Theoretical studies on related compounds like 2-mercapto-5-nitro-pyridine and DTNP have shown that the calculated spectra can be in good agreement with experimental data, especially when considering different conformers and solvent effects.

Table 3: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Data | Application |

|---|---|---|

| ¹H and ¹³C NMR | Chemical shifts and coupling constants | Structural confirmation and assignment |

| IR Spectroscopy | Vibrational frequencies and intensities | Functional group identification |

In Silico Modeling of Molecular Interactions with Model Systems (excluding biological outcomes)

In silico modeling can be used to study the interactions of "this compound" with various non-biological model systems. A relevant example for a disulfide-containing compound is its interaction with metallic surfaces, such as gold.

Computational studies have been used to investigate the adsorption and self-assembly of disulfide-containing molecules on gold surfaces. These models can predict the binding energies, preferred orientations, and the nature of the interaction (e.g., chemisorption through the disulfide bond). For "this compound," such modeling could explore how the molecule orients itself on a gold nanoparticle or surface, which is relevant for applications in materials science and nanotechnology.

The simulations can also model the interaction with other small molecules or ions in solution. For instance, the interaction of the carboxylic acid group with metal ions or the potential for the nitropyridine ring to engage in π-stacking interactions with other aromatic systems can be investigated. These studies provide a fundamental understanding of the non-covalent forces that govern the molecule's behavior in a complex chemical environment.

Table 4: In Silico Interaction Models

| Model System | Type of Interaction Studied | Potential Insights |

|---|---|---|

| Gold Surface/Nanoparticle | Adsorption and self-assembly | Understanding of surface binding and orientation |

| Aromatic Molecules | π-stacking interactions | Non-covalent interaction potential |

Future Research Trajectories and Innovations in Chemical Sciences

Expanding the Synthetic Scope to Complex Analogs and Libraries

The foundational structure of 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid provides a versatile scaffold for the generation of a diverse range of analogs. Future synthetic endeavors will likely focus on the systematic modification of its core components to fine-tune its physicochemical properties and biological activity. The creation of comprehensive analog libraries will be instrumental in establishing detailed structure-activity relationships (SAR).

Key areas for synthetic modification include:

Substitution on the Pyridine (B92270) Ring: The nitro group on the pyridine ring is a key activating feature. The synthesis of analogs with alternative electron-withdrawing or electron-donating groups will provide insights into the reactivity of the disulfide bond and its stability in different biological environments.

Modification of the Disulfide Bridge: The disulfide bond itself can be engineered. For instance, the incorporation of sterically hindered groups adjacent to the disulfide could modulate its susceptibility to cleavage by endogenous thiols, thereby controlling the release kinetics of a conjugated payload.

The systematic synthesis of these analogs will enable the construction of libraries for high-throughput screening, accelerating the discovery of linkers with optimized properties for specific therapeutic applications.

| Analog Type | Modification Site | Potential Impact |

| Chain-Modified Analogs | Pentanoic acid chain | Altered hydrophilicity, steric hindrance, and linker length |

| Ring-Substituted Analogs | Pyridine ring | Modulated disulfide reactivity and stability |

| Sterically Hindered Analogs | Vicinity of the disulfide bond | Controlled payload release kinetics |

Exploration of Novel Bioconjugation Chemistries Utilizing the Compound

The pyridyl disulfide moiety is a well-established functional group for thiol-specific bioconjugation. However, the future of bioconjugation lies in the development of more sophisticated and site-specific ligation strategies. Research in this area will aim to expand the utility of this compound beyond traditional cysteine-directed conjugation.

Innovations in this domain may include:

Dual-Functionality Linkers: The synthesis of derivatives that incorporate a second, orthogonal reactive handle would allow for the creation of multi-functional conjugates. For example, a linker bearing both a pyridyl disulfide and a bioorthogonal group like an azide (B81097) or alkyne could be used for sequential or dual labeling of biomolecules.

Stimuli-Responsive Conjugates: The design of "smart" linkers that undergo cleavage in response to specific biological triggers, such as changes in pH or the presence of a particular enzyme, is a burgeoning field. Analogs of the parent compound could be engineered to incorporate such triggerable moieties, leading to more targeted payload release.

Thiol-to-Thiol Transfer Reactions: While the primary reaction is with a free thiol, exploring the kinetics and thermodynamics of disulfide exchange with other disulfide bonds in proteins could open up new avenues for modifying the disulfide landscape of biomolecules.

These novel bioconjugation strategies will enable the construction of more complex and functionally diverse bioconjugates with enhanced therapeutic or diagnostic capabilities.

Rational Design of Next-Generation Chemical Probes with Enhanced Specificity

Chemical probes are indispensable tools for elucidating biological pathways and identifying new therapeutic targets. The structural features of this compound make it an attractive starting point for the rational design of next-generation chemical probes with high specificity for their intended targets.

The design process for these advanced probes will likely involve:

Target-Directed Moieties: The carboxylic acid handle provides a convenient point for the attachment of a targeting ligand, such as a small molecule inhibitor or a peptide that specifically recognizes a protein of interest. This would direct the pyridyl disulfide reactive group to a specific location within the proteome.

Incorporation of Reporter Tags: For visualization and detection, the linker can be functionalized with reporter tags, including fluorophores, biotin, or isotopically labeled groups for mass spectrometry-based detection.

Activity-Based Probes: By tethering the compound to a molecule that mimics the substrate of a particular enzyme, activity-based probes can be created. These probes would covalently label the active site of the enzyme upon binding, providing a direct measure of its activity.

The development of such highly specific chemical probes will be crucial for dissecting complex biological systems and for the validation of new drug targets.

| Probe Type | Key Feature | Application |

| Target-Directed Probes | Specific targeting ligand | Covalent labeling of a specific protein |

| Reporter-Tagged Probes | Fluorophore, biotin, etc. | Visualization and detection of target engagement |

| Activity-Based Probes | Enzyme substrate mimic | Measurement of enzyme activity in complex mixtures |

Integration of the Compound into Automated Synthesis and Screening Platforms

The increasing demand for large libraries of compounds for drug discovery and chemical biology has driven the development of automated synthesis and screening platforms. The integration of this compound and its derivatives into these high-throughput workflows will significantly accelerate the pace of research.

This integration will require:

Development of Robust Synthetic Routes: The synthetic pathways to the compound and its analogs must be amenable to automation, utilizing solid-phase or flow chemistry techniques to allow for rapid and efficient library production.

Miniaturization of Assays: High-throughput screening requires the miniaturization of biological assays into microplate formats to allow for the simultaneous testing of thousands of compounds.

Data Analysis Pipelines: The large datasets generated from high-throughput screens will necessitate the development of sophisticated computational tools for data analysis, hit identification, and SAR visualization.

The automation of the synthesis and screening of linkers based on this scaffold will enable the rapid exploration of a vast chemical space, leading to the identification of molecules with superior properties.

Development of Advanced Analytical Techniques for Compound Characterization and Mechanistic Studies

A thorough understanding of the behavior of this compound and its conjugates in biological systems is paramount. The development and application of advanced analytical techniques will be essential for their detailed characterization and for elucidating the mechanisms of their action.

Key analytical advancements will include:

High-Resolution Mass Spectrometry: Techniques such as native mass spectrometry and top-down proteomics will be invaluable for characterizing the intact bioconjugates, confirming the site of conjugation, and determining the drug-to-antibody ratio in ADCs.

Advanced Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can provide detailed structural information about the compound and its conjugates, offering insights into their conformation and interactions with their biological targets.

Kinetic and Mechanistic Studies: The use of techniques like stopped-flow spectroscopy will allow for the detailed investigation of the kinetics of the thiol-disulfide exchange reaction, providing a deeper understanding of the factors that govern the rate and efficiency of bioconjugation and payload release.

These advanced analytical methods will provide a comprehensive picture of the chemical and biological properties of these molecules, guiding the design of future generations of linkers and bioconjugates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling 5-nitro-2-pyridinethiol with a pentanoic acid derivative via disulfide bond formation. Optimization includes monitoring reaction parameters (temperature, solvent polarity, and stoichiometry) using spectroscopic techniques like <sup>1</sup>H NMR to track intermediate formation. For purity, column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended, followed by HPLC validation (C18 column, UV detection at 254 nm). Purity thresholds (>95%) should align with standards in reagent catalogs (e.g., Kanto Reagents) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- Mass spectrometry (HRMS) to confirm molecular weight.

- FT-IR to identify functional groups (e.g., S–S stretching at ~500 cm⁻¹, nitro group at ~1520 cm⁻¹).

- <sup>13</sup>C NMR to resolve the nitropyridine and disulfide moieties. Cross-reference spectral data with structurally analogous compounds, such as those in the Chemie Search database (e.g., SMILES/InChi validation) .

Q. What stability considerations are critical for storing and handling this compound in laboratory settings?

- Methodological Answer : The compound’s disulfide bond and nitro group make it sensitive to light, moisture, and reducing agents. Store at –20°C under inert gas (argon) in amber vials. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products like 5-nitro-2-pyridinethiol or pentanoic acid derivatives .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound for scalable production?

- Methodological Answer : Implement a 2<sup>k</sup> factorial design to evaluate variables:

- Factors : Reaction temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (0.5–2 mol%).

- Response Variables : Yield (%) and purity (HPLC area %).

- Use ANOVA to identify significant interactions. For example, higher temperatures in DMF may improve disulfide formation but risk nitro-group reduction. Validate optimal conditions with triplicate runs .

Q. How can contradictory data regarding the compound’s purity from different analytical methods (e.g., HLC vs. GC) be resolved?

- Methodological Answer : Discrepancies arise from method-specific detection limits. For example:

- HPLC (High-Performance Liquid Chromatography) may resolve impurities undetected by GC (e.g., non-volatile byproducts).

- Use spiking experiments with suspected impurities (e.g., 3-(4-nitrophenyl)glutaric acid) to confirm retention times. Cross-validate with LC-MS for accurate quantification .

Q. What advanced applications exist for this compound in stimuli-responsive drug delivery systems?

- Methodological Answer : The disulfide bond is redox-sensitive, enabling controlled release in environments like tumor tissues (high glutathione levels). Functionalize the pentanoic acid moiety with PEGylated ligands for targeted delivery. Validate release kinetics using fluorescence quenching assays (e.g., coumarin-labeled derivatives) under simulated redox conditions (10 mM GSH, pH 5.0–7.4) .

Q. What computational methods are suitable for predicting the compound’s reactivity in biological systems?

- Methodological Answer : Perform density functional theory (DFT) calculations to model:

- Disulfide bond cleavage energy.

- Nitro-group reduction potentials.

- Use software like Gaussian or ORCA with solvent models (e.g., PCM for water). Validate predictions with cyclic voltammetry experiments .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.